Ferric citrate

Description

See also: Ferric cation (has active moiety).

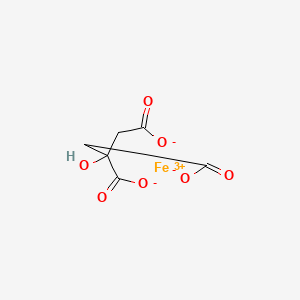

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOYSMITVOQOS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FeO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3522-50-7 (Parent), Array | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037657 | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-05-8, 3522-50-7, 28633-45-6 | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, iron(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Synthesis of Ferric Citrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides detailed protocols for the laboratory synthesis of ferric citrate, a crucial compound in pharmaceuticals for treating hyperphosphatemia. The following sections outline various synthesis methodologies, present key quantitative data in a structured format, and include visual diagrams of the experimental workflows.

Synthesis Methodologies

Several methods for the synthesis of this compound have been established, each with distinct advantages. The primary approaches involve the direct reaction of a ferric salt with citric acid or the use of a ferric hydroxide intermediate.

Method 1: Solid-State Reaction

This method involves the direct reaction of solid starting materials, which can simplify the process and control the product's composition.

Experimental Protocol:

-

Solid citric acid monohydrate and a solid ferric salt, such as ferric nitrate nonahydrate or ferric chloride hexahydrate, are mixed in a 1:1 molar ratio in an Erlenmeyer flask.[1]

-

The solid-solid reaction is allowed to proceed for a specified time (e.g., 4 hours for ferric nitrate).[1]

-

An alcohol, such as ethanol, is added to the mixture to wash and purify the resulting this compound crystals.[1]

-

The mixture is then filtered to isolate the solid this compound.[1]

-

The obtained solid is dried, typically at a temperature ranging from 30°C to 120°C, to yield the final product.

Method 2: Synthesis via Ferric Hydroxide Intermediate

This is a widely used "one-pot" process for producing pharmaceutical-grade this compound. It involves the initial precipitation of ferric hydroxide, which is then converted to this compound.

Experimental Protocol:

-

Preparation of Ferric Hydroxide: An aqueous solution of a ferric salt, such as ferric chloride hexahydrate, is prepared. A base, like sodium hydroxide or sodium carbonate solution, is added to the ferric chloride solution to precipitate ferric hydroxide. The reaction is typically carried out at a temperature between 10°C and 50°C. The pH of the solution is adjusted to be greater than 7.

-

Washing the Intermediate: The precipitated ferric hydroxide is washed multiple times with water to remove impurities.

-

Reaction with Citric Acid: The washed ferric hydroxide slurry is then reacted with citric acid. The molar ratio of citrate to ferric ion is typically maintained between 0.95 to 1.1. This reaction is heated to a temperature between 60°C and 120°C for 1 to 4 hours.

-

Precipitation of this compound: After the reaction, a clear solution is obtained. A water-miscible organic solvent, such as a mixture of acetone and isopropanol, is added to precipitate the this compound.

-

Isolation and Drying: The precipitated solid is isolated by filtration and washed with an organic solvent. The final product is dried under vacuum at a temperature of about 20°C to 50°C.

Method 3: Aqueous Reaction with Base and Citric Acid

This method involves creating sodium citrate in situ before reacting it with a ferric salt.

Experimental Protocol:

-

Sodium hydroxide is dissolved in purified water in a reaction flask.

-

Citric acid monohydrate is added to the sodium hydroxide solution and stirred for approximately 30 minutes to form sodium citrate.

-

Ferric chloride hexahydrate is then added to the reaction mixture.

-

The reaction is heated to 50-55°C and stirred for 1 hour.

-

After cooling to 25°C, a solvent like methanol is added to precipitate the product.

-

The precipitated this compound is filtered, washed with methanol, and dried under reduced pressure.

Method 4: Synthesis from Iron Metal

This approach utilizes elemental iron as the starting material, which is first converted to a ferrous salt and then oxidized.

Experimental Protocol:

-

Formation of Ferrous Citrate: Iron filings or fine iron wool are added to an aqueous solution of citric acid. The dissolution of iron forms ferrous citrate, which gives the solution a greenish color.

-

Oxidation: Hydrogen peroxide is slowly added to the ferrous citrate solution while stirring. This oxidizes the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), resulting in a deep reddish-brown solution of this compound.

-

Crystallization: The final product is obtained by allowing the solution to evaporate slowly at room temperature or by cooling it to promote crystallization.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthesis protocols.

Table 1: Reactants and Molar Ratios

| Method | Ferric Ion Source | Citrate Source | Base (if applicable) | Molar Ratio (Citrate:Fe) |

| Solid-State Reaction | Ferric Nitrate Nonahydrate / Ferric Chloride Hexahydrate | Citric Acid Monohydrate | N/A | 1:1 |

| Via Ferric Hydroxide | Ferric Chloride Hexahydrate | Citric Acid | Sodium Hydroxide / Sodium Carbonate | 0.95:1 to 1.1:1 |

| Aqueous Reaction | Ferric Chloride Hexahydrate | Citric Acid Monohydrate | Sodium Hydroxide | N/A |

| From Iron Metal | Iron Filings/Wool | Citric Acid | N/A | N/A |

| Varied Ratio Study | Iron (III) Nitrate Nonahydrate | Citric Acid Monohydrate | Sodium Hydroxide | 2:1, 5:1, 9:1, 19:1 |

Table 2: Reaction Conditions

| Method | Temperature | Duration | pH | Key Solvents |

| Solid-State Reaction | 40°C ± 2°C (for FeCl₃) | 1 - 4 hours | N/A | Alcohol (for washing) |

| Via Ferric Hydroxide | 10-50°C (Fe(OH)₃ formation); 60-120°C (Citrate reaction) | 1 - 4 hours (Citrate reaction) | > 7 (Fe(OH)₃ formation) | Water, Acetone, Isopropanol |

| Aqueous Reaction | 50-55°C | 1 hour | N/A | Water, Methanol |

| From Iron Metal | Room Temperature | N/A | N/A | Water |

| Varied Ratio Study | 25°C (mixing); pH adjustment to 8 | 3 hours (stirring) | ~8 | Water, Ethanol |

Table 3: Product Characteristics

| Method | Yield | Physical Appearance | BET Surface Area | Decomposition Temperature |

| Solid-State Reaction | 54% (with FeCl₃) | Crystals | N/A | 187-191°C |

| Via Ferric Hydroxide | N/A | Precipitate | 6.47 m²/g | N/A |

| Aqueous Reaction | 85% | Dark brown to red colored powder | N/A | N/A |

| From Iron Metal | N/A | Reddish-brown crystals | N/A | N/A |

| Varied Ratio Study | N/A | Solid precipitate | N/A | N/A |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis protocols.

Caption: Workflow for Solid-State Synthesis of this compound.

Caption: Workflow for this compound Synthesis via Ferric Hydroxide.

Caption: Workflow for this compound Synthesis from Iron Metal.

References

Physicochemical Properties of Ferric Citrate: A Technical Guide for Research Applications

Introduction

Ferric citrate is a coordination complex formed between ferric iron (Fe³⁺) and citric acid. It is widely recognized in the pharmaceutical and research sectors for its dual functionality: as an effective phosphate binder for controlling hyperphosphatemia in patients with chronic kidney disease (CKD) and as an oral iron supplement for treating iron-deficiency anemia.[1][2][3][4][5] Its utility stems from a unique set of physicochemical properties that govern its solubility, stability, and biological interactions. This technical guide provides an in-depth overview of these properties, along with relevant experimental protocols and interaction pathways, to support researchers, scientists, and drug development professionals in their applications of this versatile compound.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for study design, formulation development, and interpretation of experimental results.

| Property | Value | References |

| Chemical Formula | C₆H₅FeO₇ (Anhydrous) | |

| C₆H₅O₇Fe·3H₂O (Trihydrate) | ||

| Molecular Weight | 244.94 g/mol (Anhydrous) | |

| 298.99 g/mol (Trihydrate) | ||

| Appearance | Reddish-brown, dark orange, or garnet-red powder, crystals, or transparent scales. May also appear as a yellowish-brown powder. | |

| Solubility | Slowly soluble in cold water (~5 g/L); readily soluble in hot water. Insoluble in most organic solvents, including alcohol. Soluble in dilute acids and ammonia. | |

| Stability | Stable under standard room temperature storage conditions. Sensitive to light, which can cause photoreduction of Fe(III) to Fe(II). It is also hygroscopic and incompatible with strong oxidizing agents. | |

| Thermal Decomposition | Decomposes to α-Fe₂O₃ at 460 °C. |

Applications in Research and Drug Development

The physicochemical nature of this compound dictates its primary applications in biomedical research.

As a Phosphate Binder

In the acidic environment of the stomach and the varying pH of the gastrointestinal tract, this compound dissociates, freeing ferric iron to bind with dietary phosphate. This reaction forms insoluble ferric phosphate (FePO₄), which is not absorbed into the bloodstream and is subsequently excreted. This mechanism makes this compound a highly effective agent for reducing serum phosphorus levels in preclinical and clinical research involving renal disease models.

As an Iron Delivery Agent

For iron to be absorbed by the body, it must be in the ferrous (Fe²⁺) state. Ferric iron (Fe³⁺) released from this compound in the GI tract is reduced to the ferrous form by endogenous reductases, such as duodenal cytochrome B (Dcytb), on the surface of intestinal enterocytes. The resulting ferrous iron is then transported into the cells for systemic distribution, making this compound a viable iron supplement for studying anemia and iron metabolism.

Key Interaction and Signaling Pathways

Understanding the pathways through which this compound acts is crucial for its application. The following diagrams illustrate its primary mechanisms of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (Auryxia) for the Treatment of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auryxia (this compound): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 5. Mechanism of Action and Clinical Attributes of Auryxia® (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phosphate-Binding Mechanism of Ferric Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ferric citrate as a phosphate binder, intended for an audience with a strong scientific background. The document delves into the physicochemical interactions, relevant physiological pathways, and the experimental evidence that substantiates its efficacy.

Core Mechanism of Action: Phosphate Binding

This compound exerts its primary therapeutic effect as a phosphate binder within the gastrointestinal (GI) tract. Following oral administration, this compound dissociates into its constituent ferric iron (Fe³⁺) and citrate ions. The highly charged ferric iron then readily binds with dietary phosphate across a wide pH range in the gut.[1] This reaction forms a stable and insoluble ferric phosphate complex.[2][3][4] This newly formed complex is not absorbed by the intestinal mucosa and is subsequently excreted in the feces.[2] By sequestering dietary phosphate and preventing its absorption into the bloodstream, this compound effectively lowers serum phosphorus levels in patients with hyperphosphatemia, a common complication of chronic kidney disease (CKD).

dot

Caption: this compound dissociates in the GI tract, where ferric iron binds dietary phosphate to form an insoluble complex that is excreted.

Secondary Mechanism: Iron Absorption

A secondary and clinically significant aspect of this compound's mechanism of action is the partial absorption of its iron component. Not all of the dissociated ferric iron binds to phosphate. A portion of the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes. This ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).

Once inside the enterocyte, the iron can be stored as ferritin or transported out of the cell into the bloodstream via ferroportin, the only known iron exporter. The exit of iron through ferroportin is coupled with its re-oxidation to ferric iron by hephaestin. In the circulation, ferric iron binds to transferrin for transport to various tissues, including the bone marrow for erythropoiesis. This dual action makes this compound not only an effective phosphate binder but also a source of supplemental iron, which can help manage anemia, another common comorbidity in CKD patients.

dot

Caption: A portion of ferric iron is reduced, absorbed into enterocytes, and then transported into the bloodstream via ferroportin.

Quantitative Data

The phosphate-binding capacity and clinical efficacy of this compound have been quantified in various studies.

| Parameter | Value | Reference Binder | Value | Source |

| In Vitro Phosphate Binding Capacity | ||||

| mg phosphorus / g ferric iron | 84.8 - 87.9 mg | Aluminum (as hydroxide) | 180 mg | |

| mg phosphorus / g this compound | 19.1 - 19.8 mg | Calcium (as carbonate) | 40 mg | |

| Calcium (as acetate) | 100 mg | |||

| Clinical Efficacy (Dose-Response at 28 days) | ||||

| Mean Change in Serum Phosphorus (1 g/day ) | -0.1 mg/dL | Baseline | 7.3-7.6 mg/dL | |

| Mean Change in Serum Phosphorus (6 g/day ) | -1.9 mg/dL | Baseline | 7.3-7.6 mg/dL | |

| Mean Change in Serum Phosphorus (8 g/day ) | -2.1 mg/dL | Baseline | 7.3-7.6 mg/dL | |

| Impact on Iron Parameters (52-week trial vs. Active Control) | ||||

| Mean Ferritin | 899 ng/mL | Active Control | 628 ng/mL | |

| Mean Transferrin Saturation (TSAT) | 39% | Active Control | 30% | |

| Median IV Iron Use | 12.95 mg/week | Active Control | 26.88 mg/week | |

| Median ESA Use (epoetin-equivalent units/week) | 5306 units/week | Active Control | 6951 units/week |

Experimental Protocols

The mechanism and efficacy of this compound have been established through rigorous in vitro, preclinical, and clinical studies.

In Vitro Phosphate Binding Assays

dot

References

A Technical Guide to the Structural Characterization of Ferric Citrate Complexes

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferric citrate is a crucial iron complex in biology and medicine, serving as a non-transferrin-bound iron transporter in plasma and as a therapeutic agent for hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease.[1][2] However, the coordination chemistry of this compound in aqueous solutions is remarkably complex. The speciation is highly dependent on factors such as pH and the iron-to-citrate molar ratio, leading to an equilibrium of mononuclear, dinuclear, and polynuclear complexes.[1][3][4] A definitive structural characterization is therefore essential for understanding its bioavailability, therapeutic efficacy, and safety profile. This guide provides a comprehensive overview of the key analytical techniques, detailed experimental protocols, and structural data pertinent to the characterization of this compound complexes.

The Complexity of this compound Speciation

The structural diversity of this compound arises from the versatile coordination ability of the citrate ligand, which can act as a tetrabasic anion (Cit⁴⁻) by deprotonating its three carboxylate groups and its central hydroxyl group upon complexation with Fe(III). This leads to a dynamic equilibrium in solution between various species.

-

At high citrate-to-iron ratios (e.g., >10:1), mononuclear species, particularly the dicitrate complex [Fe(Cit)₂]⁵⁻, are predominant.

-

At lower citrate-to-iron ratios (e.g., 1:1), the formation of oligomeric species, including dinuclear and trinuclear complexes, is favored.

-

pH also plays a critical role, with lower pH values favoring oligomeric species and higher pH values enhancing the dominance of mononuclear complexes.

This intricate equilibrium necessitates a multi-technique approach for a thorough structural elucidation.

Experimental Workflows and Methodologies

A robust characterization of this compound involves a combination of techniques to probe its structure in both solid and solution states. The general workflow involves synthesis, followed by a battery of spectroscopic and analytical methods to determine stoichiometry, nuclearity, and precise structural parameters.

Caption: General experimental workflow for this compound characterization.

Detailed Experimental Protocols

This protocol is adapted from the synthesis of (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O.

-

Preparation of Solutions: Prepare an aqueous solution of iron(III) nitrate (Fe(NO₃)₃·9H₂O) and an aqueous solution of citric acid.

-

Reaction: Mix the iron(III) nitrate and citric acid solutions in a 1:2 molar ratio.

-

pH Adjustment: Slowly adjust the pH of the resulting solution to approximately 8.0 using a concentrated ammonium hydroxide solution. The solution should turn a distinct yellow color.

-

Crystallization: Allow the solution to stand undisturbed at room temperature. Yellow crystalline material should form over several days.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold ethanol wash.

-

Drying: Dry the isolated crystals under a vacuum.

This protocol is a generalized procedure based on established methods.

-

Apparatus: Use a calibrated glass electrode and a reference electrode connected to a high-precision pH meter/potentiometer. Perform the titration in a jacketed glass vessel maintained at a constant temperature (e.g., 25°C).

-

Reagents: Prepare a standardized solution of a strong base (e.g., ~0.1 M NaOH, carbonate-free). Prepare solutions of ferric salt (e.g., FeCl₃) and citric acid of known concentrations.

-

Procedure:

-

Pipette a known volume and concentration of ferric salt and citric acid solutions into the titration vessel. Vary the iron:citrate molar ratios (e.g., 1:1, 1:2, 1:5) in different experiments.

-

Maintain an inert atmosphere by bubbling nitrogen or argon through the solution.

-

Add the standardized base titrant in small, precise increments.

-

After each addition, allow the potential reading (mV or pH) to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis: Plot the potential/pH versus the volume of titrant added. The resulting titration curves are analyzed using computational software to calculate the protonation constants of the ligand and the stability constants of the various ferric-citrate species formed.

This protocol is based on methodologies used for studying the nuclearity of iron complexes.

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired pH and iron:citrate molar ratios using ⁵⁷Fe-enriched iron (e.g., ⁵⁷FeCl₃) for enhanced signal.

-

Freezing: Rapidly freeze the liquid samples by immersing the sample holder in liquid nitrogen. This "frozen solution" technique preserves the coordination and speciation of the iron complexes as they existed in the aqueous phase.

-

Data Acquisition: Mount the frozen sample in a cryostat. Collect Mössbauer spectra at a low temperature (e.g., 5 K, 80 K) using a constant acceleration Mössbauer spectrometer calibrated with an α-iron foil.

-

Data Analysis: The resulting spectra are fitted with theoretical models. Quadrupole doublets are typically indicative of mononuclear high-spin Fe(III) species, while magnetic hyperfine splitting patterns can suggest the presence of polynuclear structures or slow paramagnetic relaxation.

Structural Data and Key Findings

The combination of analytical techniques has yielded valuable quantitative data on the various forms of this compound.

X-ray Crystallography

Crystallography provides the most definitive structural data for solid-state complexes. The structure of the first water-soluble, mononuclear iron-citrate complex, (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O, revealed an octahedral coordination of the Fe(III) ion with two tetraionized citrate ligands.

Caption: Coordination in the mononuclear [Fe(Cit)₂]⁵⁻ complex.

Table 1: Crystallographic Data for (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| Fe-O(1) | 2.068(2) | Bond to oxygen of a terminal carboxylate group |

| Fe-O(3) | 1.953(2) | Bond to the deprotonated alkoxide oxygen |

| Fe-O(5) | 2.008(2) | Bond to oxygen of the central carboxylate group |

| Bond Angles (°) | ||

| O(3)-Fe-O(5) | 81.86(7) | Angle within a single citrate ligand chelate ring |

| O(1)-Fe-O(3) | 88.17(7) | Angle within a single citrate ligand chelate ring |

| O(1)-Fe-O(5) | 88.69(7) | Angle within a single citrate ligand chelate ring |

Note: The structure is centrosymmetric, so bond lengths and angles are equivalent for the second citrate ligand.

Spectroscopic and Solution-State Data

While crystallography is powerful, techniques that probe the solution state are crucial for understanding the biologically relevant forms of this compound.

Table 2: Spectroscopic and Thermodynamic Data for this compound Species

| Parameter Type | Species / Condition | Value | Method | Reference |

| Stability Constant | FeL₂⁵⁻ (log β) | 38.85 | Spectrophotometry | |

| FeL₂H⁴⁻ (log β) | 44.60 | Spectrophotometry | ||

| FeL₂H₂³⁻ (log β) | 48.06 | Spectrophotometry | ||

| FeLH (log β) | 25.69 | Spectrophotometry | ||

| Mössbauer | [Fe(C₆H₄O₇)₂]⁵⁻ (Isomer Shift, δ) | 0.38(3) mm/s | Mössbauer Spectroscopy | |

| [Fe(C₆H₄O₇)₂]⁵⁻ (Quadrupole Splitting) | 1.80(3) mm/s | Mössbauer Spectroscopy | ||

| XAFS | Aqueous this compound (Fe-O-C) | 2.88 ± 0.01 Å | EXAFS |

L represents the fully deprotonated citrate ligand (Cit⁴⁻).

These data highlight several key points:

-

Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying the stoichiometry of various complexes in solution, confirming the existence of 1:1 and 2:1 iron-to-citrate species as well as dinuclear and trinuclear complexes.

-

Mössbauer spectroscopy on frozen solutions confirms that at a 1:1 iron:citrate ratio, polynuclear species are dominant, whereas with a citrate excess, a mixture of mononuclear species with different coordination environments is observed.

-

Spectrophotometric and potentiometric titrations have been used to determine the stability constants (logβ) for several key species, which is fundamental for predicting which complexes will be present under physiological conditions.

Relevance in Drug Development

A precise structural understanding of this compound is not merely academic; it is critical for drug development. As an active pharmaceutical ingredient (API), the specific complexation state influences its solubility, dissolution rate, phosphate binding capacity, and iron bioavailability. Regulatory bodies require detailed physicochemical characterization to establish the sameness between generic and innovator products. This includes:

-

Oxidation state of iron: Confirmed as Fe(III) by Mössbauer spectroscopy.

-

Ratio of ferric iron to citrate: Determined by elemental analysis and titration.

-

Spectroscopic data: A full profile using techniques like high-resolution mass spectrometry, Mössbauer, and NMR serves as a fingerprint for the API.

The amorphous nature of many pharmaceutical-grade this compound preparations further complicates analysis, making a multi-technique spectroscopic approach essential in the absence of long-range crystallographic order.

Conclusion

The structural characterization of this compound complexes is a challenging endeavor due to their pH- and concentration-dependent speciation. No single technique can provide a complete picture. A synergistic approach, combining solid-state methods like X-ray crystallography with solution-based techniques such as mass spectrometry, Mössbauer spectroscopy, and potentiometry, is imperative. The quantitative data and protocols outlined in this guide provide a framework for researchers and drug developers to thoroughly characterize these complex and medically important iron species, ultimately ensuring the quality, efficacy, and safety of this compound-based therapeutics.

References

In Vitro Degradation Pathways of Ferric Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro degradation pathways of ferric citrate. This compound, an iron supplement and phosphate binder, undergoes complex degradation processes influenced by various environmental factors. Understanding these pathways is critical for predicting its stability, bioavailability, and efficacy in pharmaceutical formulations. This document details the principal degradation mechanisms, including hydrolysis, photodegradation, and thermal decomposition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction to this compound Chemistry and Speciation

This compound exists in aqueous solutions not as a simple salt but as a complex mixture of mononuclear, dinuclear, and trinuclear iron(III)-citrate species. The specific form is highly dependent on the pH of the solution and the molar ratio of iron to citrate.[1][2][3] At physiological pH (around 7.4), the predominant species can include monoiron dicitrate complexes and various oligomeric forms.[1][3] The speciation of this compound is a critical factor influencing its solubility, reactivity, and subsequent degradation pathways. Lower pH values tend to favor the formation of oligomeric and polynuclear complexes, while higher pH enhances the dominance of mononuclear species.

Major In Vitro Degradation Pathways

The in vitro degradation of this compound is primarily governed by hydrolysis, photochemical reactions, and thermal stress. These pathways can lead to changes in the iron oxidation state, complex dissociation, and the formation of various degradation products.

Hydrolysis and pH-Dependent Degradation

Hydrolysis is a key degradation pathway for this compound, driven by the interaction with water molecules. This process is significantly influenced by the pH of the surrounding medium.

In neutral to slightly alkaline conditions, like those in simulated intestinal fluid (SIF, pH ~6.8), the speciation of this compound and its stability are different. The monoiron dicitrate complex is more predominant at neutral pH. The degradation in these conditions can involve the formation of ferric hydroxide precipitates as the citrate chelation becomes less effective at preventing iron hydrolysis at higher pH.

The biodegradation of iron-citrate complexes is also dependent on the structure of the complex. For example, a bidentate ferric iron-citrate complex, [Fe(III)(OH)₂ cit]²⁻, has been shown to be degraded at a rate of 86 µM/h, whereas a tridentate ferrous iron-citrate complex is more resistant to biodegradation.

Table 1: Influence of pH on this compound Speciation

| pH | Predominant this compound Species | Reference(s) |

| < 3 | Oligomeric and polynuclear complexes | |

| 4.3 | Mixture of mononuclear, dinuclear, and trinuclear complexes | |

| 7.4 | Monoiron dicitrate complexes, dinuclear and trinuclear complexes | |

| > 8 | Increased formation of ferric hydroxide precipitates |

Photodegradation

This compound is sensitive to light, and exposure to UV radiation can induce photochemical degradation. This process involves a ligand-to-metal charge transfer (LMCT) reaction, where the citrate ligand is oxidized, and ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺). The photodegradation pathway is a cyclical process. The generated Fe²⁺ can be reoxidized to Fe³⁺ by reactive oxygen species (ROS) produced during the reaction, thus perpetuating the degradation of the citrate molecule.

The quantum yield for the photodegradation of the Fe(III)-citrate complex has been reported to be 0.026 at pH 3.0 when irradiated at 365 nm. The degradation follows first-order reaction kinetics, and the rate is dependent on both pH and light intensity.

Thermal Degradation

Heating this compound can lead to its decomposition. The thermal stability of this compound is influenced by its hydration state and the presence of other components. Studies have shown that the decomposition of iron citrate can be a multi-step process. For instance, the decomposition of an ammonium iron citrate complex shows a five-step process, with the first step being dehydration between 32.9°C and 144.8°C. Another study reported that iron citrate decomposes to α-Fe₂O₃ as the end product at 460°C. The self-combustion of a this compound slurry can occur at temperatures above 200°C.

Table 2: Thermal Degradation of this compound

| Temperature Range | Observation | End Product(s) | Reference(s) |

| 32.9 - 144.8°C | Dehydration of ammonium iron citrate complex | - | |

| > 200°C | Self-combustion of this compound slurry | Iron oxides | |

| 460°C | Complete decomposition of iron citrate | α-Fe₂O₃ |

Experimental Protocols for Degradation Analysis

A variety of analytical techniques are employed to study the in vitro degradation of this compound. This section provides an overview of the methodologies for key experiments.

Dissolution Testing

Dissolution testing is crucial for assessing the release of this compound from a solid dosage form under simulated physiological conditions.

Experimental Workflow: Dissolution Testing

Protocol:

-

Apparatus: USP Apparatus 2 (Paddles).

-

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

-

Temperature: 37 ± 0.5 °C.

-

Paddle Speed: 50 or 75 rpm.

-

Procedure:

-

Place one this compound tablet in each vessel.

-

Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples promptly.

-

-

Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.

Protocol:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: A suitable C18 or other appropriate reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: A wavelength at which this compound and its potential degradation products have adequate absorbance.

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent. For forced degradation studies, subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) before dilution.

-

Analysis: Inject the prepared samples into the chromatograph and record the chromatograms. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Spectroscopic Methods for Speciation Analysis

Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for characterizing the speciation and oxidation state of iron in this compound complexes.

3.3.1. Mössbauer Spectroscopy

Protocol:

-

Sample Preparation:

-

Aqueous solutions of this compound are rapidly frozen to preserve the solution-state speciation.

-

The sample is placed in a sample holder and mounted in a cryostat.

-

-

Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source.

-

Data Acquisition: Spectra are typically collected at low temperatures (e.g., 80 K or 5 K) to improve spectral resolution.

-

Data Analysis: The resulting spectra are fitted with appropriate models to determine the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf), which provide information about the oxidation state, spin state, and coordination environment of the iron atoms.

3.3.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

Protocol:

-

Sample Preparation: Similar to Mössbauer spectroscopy, aqueous solutions are rapidly frozen in EPR tubes to form a glass.

-

Instrumentation: An X-band EPR spectrometer.

-

Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K).

-

Data Analysis: The g-factor values and hyperfine coupling constants obtained from the EPR spectrum provide information about the electronic structure and symmetry of the iron centers in the different this compound species.

Conclusion

The in vitro degradation of this compound is a multifaceted process significantly influenced by pH, light, and temperature. The speciation of this compound in solution is a key determinant of its stability and degradation pathway. Hydrolysis leads to the formation of various iron-citrate complexes and, ultimately, can result in the precipitation of ferric hydroxide. Photodegradation proceeds via a ligand-to-metal charge transfer mechanism, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of the citrate ligand. Thermal stress can lead to the complete decomposition of this compound to iron oxides. A thorough understanding of these degradation pathways, facilitated by the experimental protocols outlined in this guide, is essential for the development of stable and effective this compound drug products. Further research is warranted to obtain more quantitative data on the dissolution and degradation kinetics of this compound in biorelevant media.

References

An In-depth Technical Guide to the Bioavailability of Iron from Ferric Citrate in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferric citrate is a widely utilized iron supplement and phosphate binder. Understanding its bioavailability at the cellular level is paramount for optimizing its therapeutic efficacy and ensuring its safety. In vitro cellular models, particularly the human colon adenocarcinoma cell line Caco-2, have proven to be invaluable tools for elucidating the mechanisms of iron absorption and assessing the factors that influence its uptake. This guide provides a comprehensive overview of the cellular uptake of iron from this compound, detailed experimental protocols for its assessment, a summary of quantitative data from key studies, and an exploration of the signaling pathways it impacts.

Cellular Mechanisms of Iron Uptake from this compound

The intestinal absorption of iron from this compound is a complex, multi-step process. While this compound is soluble, the prevailing understanding is that the ferric iron (Fe³⁺) must be reduced to its ferrous form (Fe²⁺) before it can be transported into the enterocyte.[1][2] The primary pathway for this transcellular transport is dependent on the protein ferroportin for export from the cell into circulation.[3][4]

Key steps in the cellular uptake of iron from this compound include:

-

Reduction: At the apical membrane of the enterocyte, ferric iron (Fe³⁺) released from the citrate chelate is reduced to ferrous iron (Fe²⁺). This reduction is likely facilitated by a membrane-bound ferrireductase, such as duodenal cytochrome B (Dcytb). The presence of reducing agents like ascorbate can stimulate this process.

-

Apical Transport: The resulting ferrous iron is then transported across the apical membrane into the cell cytoplasm by the Divalent Metal Transporter 1 (DMT1).

-

Intracellular Fate: Once inside the cell, the iron enters the labile iron pool. From here, it can be:

-

Stored in the protein ferritin.

-

Utilized by the cell for metabolic processes.

-

Transported out of the cell across the basolateral membrane.

-

-

Basolateral Export: The export of iron from the enterocyte into the bloodstream is mediated by the transporter ferroportin. This process is coupled with the re-oxidation of ferrous iron to ferric iron by the ferroxidase hephaestin.

-

Systemic Transport: In the circulation, ferric iron binds to transferrin for transport to other parts of the body.

Some studies have also investigated the possibility of a paracellular pathway for iron absorption from this compound, where the citrate chelate might enhance passage between cells. However, evidence from murine models suggests that the ferroportin-dependent transcellular pathway is the predominant mechanism.

Caption: Transcellular pathway of iron uptake from this compound in enterocytes.

Experimental Protocols for Assessing Iron Bioavailability

The Caco-2 cell line is the most widely used in vitro model for studying intestinal iron absorption. These cells, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine.

In Vitro Digestion / Caco-2 Cell Model

This model simulates the physiological processes of digestion and absorption.

1. Cell Culture and Differentiation:

-

Cell Line: Human Caco-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seeding: Seed cells onto 6-well or 12-well plates at a specified density (e.g., 1 x 10⁴ cells/cm²).

-

Differentiation: Culture the cells for 14-21 days post-confluence, changing the medium every 2-3 days. Differentiated cells will form a polarized monolayer.

-

Serum Starvation: Before the experiment, incubate cells in a serum-free medium for 24 hours to minimize the influence of iron from the serum.

2. Simulated Gastrointestinal Digestion:

-

Gastric Phase:

-

Homogenize the test sample (containing this compound) in saline.

-

Adjust the pH to 2.0 using HCl.

-

Add pepsin solution (e.g., 16% in 0.1 M HCl).

-

Incubate at 37°C for 1-2 hours in a shaking water bath.

-

-

Intestinal Phase:

-

Increase the pH to ~5.5-6.0 with NaHCO₃.

-

Add a pancreatin-bile extract solution.

-

Adjust the final pH to 7.0.

-

Incubate at 37°C for an additional 2 hours.

-

Centrifuge the digestate to separate the soluble fraction for application to the cells.

-

3. Caco-2 Cell Exposure and Iron Uptake:

-

Remove the serum-free medium from the differentiated Caco-2 cells.

-

Add the soluble fraction of the digested sample to the apical side of the cell monolayer.

-

Incubate for a defined period, typically 2 hours for uptake and up to 24 hours for ferritin formation.

4. Quantification of Iron Uptake:

-

After incubation, thoroughly wash the cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove any surface-bound, non-absorbed iron.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or CelLytic M).

-

Quantify the intracellular iron using one of the methods described below.

-

Normalize the iron content to the total cell protein content, typically measured by a Bradford or BCA assay.

Caption: Experimental workflow for assessing iron bioavailability using the in vitro digestion/Caco-2 cell model.

Methods for Quantifying Cellular Iron

Several methods can be employed to quantify intracellular iron levels, each with its own advantages and limitations.

-

Ferritin Formation Assay: This is an indirect but highly sensitive and widely used method. The synthesis of the iron-storage protein ferritin is upregulated in response to an increase in intracellular iron.

-

Principle: Measure ferritin concentration in the cell lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Advantages: Avoids the use of radioisotopes, is highly sensitive, and reflects biologically utilized iron.

-

Output: ng ferritin / mg cell protein.

-

-

Radioisotope Tracing: This method provides a direct measure of iron transport.

-

Principle: Use radiolabeled iron (e.g., ⁵⁵Fe or ⁵⁹Fe) in the this compound preparation. After incubation and washing, the radioactivity in the cell lysate is measured using a gamma or liquid scintillation counter.

-

Advantages: Highly sensitive and specific for tracking the fate of the supplied iron.

-

Disadvantages: Requires handling of radioactive materials.

-

Output: pmol or nmol iron / mg cell protein.

-

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for total elemental analysis.

-

Protocol:

-

Harvest and wash cells thoroughly with PBS to remove extracellular iron.

-

Digest the cell pellet with concentrated nitric acid.

-

Analyze the sample using an ICP-MS instrument to measure the total iron content.

-

Quantify against a standard curve of known iron concentrations.

-

-

Advantages: Extremely high sensitivity and accuracy for total iron.

-

Disadvantages: Requires specialized equipment and sample destruction.

-

Output: µg iron / 10⁶ cells or µg iron / mg protein.

-

-

Colorimetric Ferrozine-Based Assay: This method measures ferrous iron.

-

Protocol:

-

Prepare a cell lysate.

-

To measure total iron, add an iron-releasing agent (e.g., acid) and a reducing agent (to convert all Fe³⁺ to Fe²⁺).

-

Add ferrozine, which forms a stable, magenta-colored complex with Fe²⁺.

-

Measure the absorbance at ~562 nm.

-

Quantify against an iron standard curve.

-

-

Advantages: Relatively simple, inexpensive, and does not require specialized equipment beyond a spectrophotometer.

-

Output: nmol iron / mg protein.

-

Quantitative Data on this compound Bioavailability

The following tables summarize quantitative data from studies using cellular models to investigate the bioavailability of iron from this compound.

Table 1: Iron Uptake Kinetics from this compound in HuH7 Cells

| Parameter | Value | Cell Line | Source |

| Maximum Uptake Rate (Vmax) | 1.95 ± 0.43 pmol/mg protein/min | HuH7 | |

| Apparent Michaelis Constant (Km) | 1.1 ± 0.1 µM | HuH7 | |

| Maximum Citrate Binding | 118 ± 17 pmol/mg protein | HuH7 | |

| Citrate Binding Dissociation Constant (Kd) | 21 ± 2 µM | HuH7 |

Data from a study investigating the mechanisms of non-transferrin-bound iron uptake using ⁵⁹Fe-citrate.

Table 2: Comparative Ferritin Formation in Caco-2 Cells

| Iron Compound (30 µM Fe) | Ferritin Formation (ng/mg protein) | Fold Increase vs. Control | Cell Line | Source |

| Control (No Iron) | ~4.7 | 1.0 | Caco-2 | |

| Ferric Ammonium Citrate (FAC) | >47 | >10 | Caco-2 | |

| FAC + 0.5% Alginate | Significantly higher than FAC alone | >10 | Caco-2 | |

| FAC + 1.0% Alginate | Significantly higher than FAC alone | >10 | Caco-2 |

This study demonstrates the use of ferritin formation to assess the enhancing effect of other compounds on iron bioavailability.

Table 3: Comparison of Iron Bioavailability with Different Enhancers/Inhibitors

| Iron Digest Composition | Relative Ferritin Formation | Cell Line | Source |

| FeSO₄ + Citric Acid | Lower | Caco-2 | |

| FeSO₄ + Ascorbic Acid | Higher | Caco-2 |

This comparison highlights the stronger promotional effect of ascorbic acid on iron bioavailability compared to citric acid in the Caco-2 model.

Signaling Pathways Affected by this compound

Beyond its role as a nutrient, iron can influence cellular signaling pathways, potentially impacting cell proliferation and other functions. Studies in gut epithelial cancer cells have shown that this compound, unlike ferrous sulfate, can activate specific oncogenic pathways.

Specifically, this compound has been shown to:

-

Increase the cellular levels of the onco-protein amphiregulin (AREG) and its receptor, the epidermal growth factor receptor (EGFr) .

-

This upregulation leads to the subsequent phosphorylation and activation of the MAP kinase ERK (Extracellular signal-regulated kinase) .

-

Simultaneously, this compound can increase the expression of the Wnt signaling inhibitor, DKK-1 .

This suggests that different forms of iron can have distinct effects on cellular signaling, which is a critical consideration in the development of iron-based therapeutics.

Caption: Amphiregulin-mediated activation of the MAP kinase ERK pathway by this compound.

Conclusion

Cellular models, particularly the in vitro digestion/Caco-2 cell system, provide a robust and reliable platform for investigating the bioavailability of iron from this compound. These models allow for the detailed elucidation of transport mechanisms, the quantification of iron uptake, and the assessment of how various dietary factors and formulation strategies impact bioavailability. Furthermore, they offer insights into the broader physiological effects of this compound by revealing its influence on critical cellular signaling pathways. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance the understanding and application of iron supplementation.

References

Ferric Citrate's Role in Iron Metabolism and Homeostasis: A Technical Guide

Introduction

Ferric citrate is a multifaceted compound utilized in clinical practice as both a phosphate binder for patients with chronic kidney disease (CKD) and as an oral iron replacement therapy.[1][2] Its dual functionality stems from its chemical nature, allowing it to interact with phosphate in the gastrointestinal (GI) tract while also serving as a source of bioavailable iron. This guide provides a comprehensive overview of the mechanisms by which this compound influences iron metabolism, the signaling pathways it modulates, and the experimental evidence supporting its clinical use.

Mechanism of Action

This compound exerts its effects through two primary mechanisms: phosphate binding and iron absorption.

-

Phosphate Binding: In the acidic environment of the stomach and the more alkaline environment of the small intestine, the ferric iron (Fe³⁺) in this compound dissociates and binds to dietary phosphate.[3] This forms insoluble ferric phosphate, which is not absorbed and is subsequently excreted in the feces.[3] This action effectively reduces the phosphate load in patients with hyperphosphatemia, a common complication of CKD.

-

Iron Absorption: The iron dissociated from the citrate molecule becomes available for absorption by the intestinal enterocytes. The process of iron absorption is a tightly regulated physiological pathway.

Intestinal Iron Absorption and Signaling

The absorption of iron from this compound primarily follows the conventional transcellular pathway for non-heme iron.

-

Reduction: Ferric iron (Fe³⁺) is first reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase located on the apical membrane of enterocytes.[4]

-

Uptake: Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).

-

Intracellular Fate: Once inside the cell, iron can be stored within the protein ferritin or transported across the basolateral membrane into the bloodstream.

-

Export: The export of iron from the enterocyte is mediated by ferroportin, the sole known cellular iron exporter. This process is coupled with the re-oxidation of ferrous iron to ferric iron by the ferroxidase hephaestin.

-

Systemic Transport: In the circulation, ferric iron binds to transferrin, which transports it to sites of utilization, primarily the bone marrow for incorporation into hemoglobin for red blood cell production, and to the liver for storage.

Recent studies in murine models have established that the enteral absorption of iron from this compound is predominantly dependent on this ferroportin-mediated transcellular transport. While it was hypothesized that the citrate component might facilitate paracellular (between cells) iron absorption by chelating calcium and disrupting tight junctions, experimental evidence suggests this is not the primary mechanism, even in the context of CKD.

Intestinal Absorption Pathway of this compound.

Systemic Iron Homeostasis and the Role of Hepcidin

Systemic iron levels are primarily regulated by the liver-secreted hormone hepcidin. Hepcidin acts as the master regulator of iron homeostasis by controlling the amount of iron entering the circulation. It does this by binding to ferroportin on the surface of enterocytes and macrophages, triggering its internalization and degradation. This action effectively traps iron within these cells and reduces intestinal iron absorption.

Hepcidin expression itself is regulated by several factors, including:

-

Iron Stores: Increased body iron stores lead to increased hepcidin production.

-

Inflammation: Inflammatory cytokines, such as interleukin-6 (IL-6), stimulate hepcidin synthesis.

-

Erythropoietic Demand: Increased red blood cell production suppresses hepcidin to make more iron available.

This compound administration leads to an increase in body iron stores, which in turn is expected to modulate hepcidin levels. Studies have shown that treatment with this compound results in an increase in serum hepcidin. Interestingly, some research suggests that iron, including forms like ferric ammonium citrate, can directly block hepatocellular hepcidin signaling through the BMP/SMAD pathway, which may be a counter-regulatory mechanism.

Hepcidin-Mediated Regulation of Iron Homeostasis.

Quantitative Data from Clinical Trials

Multiple randomized clinical trials have evaluated the efficacy of this compound in treating iron deficiency anemia (IDA) and hyperphosphatemia in patients with CKD. The data consistently demonstrate significant improvements in iron indices and phosphate control.

Table 1: Efficacy of this compound in Non-Dialysis-Dependent CKD with IDA

| Parameter | This compound Group | Placebo Group | P-value | Reference |

|---|---|---|---|---|

| Primary Endpoint | ||||

| Patients with ≥1.0 g/dL Hb increase | 52.1% (61/117) | 19.1% (22/115) | <0.001 | |

| Secondary Endpoints | ||||

| Mean change in Hemoglobin (g/dL) | +0.84 | - | <0.001 | |

| Mean change in TSAT (%) | +10% (from 22% to 32%) | -1% (from 21% to 20%) | <0.001 | |

| Mean change in Serum Phosphate (mg/dL) | -0.6 (from 4.5 to 3.9) | -0.3 (from 4.7 to 4.4) | <0.001 |

| Median change in FGF-23 (pg/mL) | -54 (from 159 to 105) | - | 0.02 | |

Table 2: Comparison of this compound and Ferrous Sulfate in Moderate-to-Severe CKD with Iron Deficiency (12-week study)

| Parameter | This compound Group (Mean Change) | Ferrous Sulfate Group (Mean Change) | Between-Group Difference | P-value | Reference |

|---|---|---|---|---|---|

| TSAT (%) | - | - | 8% | 0.02 | |

| Ferritin (ng/mL) | - | - | 37 ng/mL | 0.009 | |

| Hepcidin (pg/mL) | - | - | 69 pg/mL | - |

| Hemoglobin (g/dL) | - | - | 0.3 g/dL | NS | |

TSAT: Transferrin Saturation; FGF-23: Fibroblast Growth Factor 23; NS: Not Significant.

Experimental Protocols

The evaluation of this compound's efficacy and mechanism of action relies on a variety of established experimental protocols, both in preclinical animal models and human clinical trials.

1. Preclinical Evaluation in Animal Models

-

Objective: To determine the mechanism and sites of intestinal absorption and the effect on iron parameters.

-

Animal Model: 5/6 nephrectomized (CKD) rats are often used to model chronic kidney disease. Other models include mice with genetic alterations in iron metabolism, such as those with inducible, enterocyte-specific ferroportin knockout, to study transport dependency.

-

Protocol:

-

Induction of CKD: Surgical 5/6 nephrectomy is performed on rats. Sham-operated rats serve as controls.

-

Dietary Intervention: Animals are randomized to receive either a standard chow diet or a diet supplemented with this compound (e.g., 4% this compound) for a specified period (e.g., 6 weeks).

-

Sample Collection: At the end of the study period, blood, urine, and tissue samples (liver, kidney, sections of the intestine) are collected.

-

Biochemical Analysis: Serum is analyzed for urea, creatinine, phosphate, iron, and hemoglobin levels.

-

Tissue Iron Measurement: Iron content in tissues like the liver and intestinal wall is quantified using methods such as atomic absorption spectrometry or staining (e.g., Perls' Prussian blue).

-

Protein Expression Analysis: Intestinal tissue is analyzed for the expression of key iron transport proteins (e.g., DMT1, ferroportin) and tight junction proteins (e.g., Occludin, ZO-1) using techniques like Western blotting or immunohistochemistry.

-

2. Human Clinical Trial Protocol (Randomized Controlled Trial - RCT)

-

Objective: To assess the safety and efficacy of this compound for treating iron deficiency anemia in a specific patient population (e.g., non-dialysis-dependent CKD).

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial is a common design.

-

Protocol:

-

Participant Screening: Patients are screened based on inclusion criteria (e.g., eGFR, hemoglobin, TSAT, and serum ferritin levels) and exclusion criteria (e.g., use of IV iron or erythropoiesis-stimulating agents).

-

Randomization: Eligible participants are randomly assigned to receive either oral this compound or a matching placebo.

-

Dosing and Titration: A starting dose is administered (e.g., 3 tablets/day) and can be titrated based on response and tolerability over the study period (e.g., 16 weeks).

-

Efficacy and Safety Monitoring: Blood samples are collected at baseline and at regular intervals (e.g., every 4 weeks) to measure primary and secondary endpoints, including hemoglobin, TSAT, ferritin, and serum phosphate. Adverse events are systematically recorded at each visit.

-

Statistical Analysis: The primary endpoint (e.g., the proportion of patients achieving a ≥1.0 g/dL increase in hemoglobin) is compared between the this compound and placebo groups using appropriate statistical tests.

-

Typical Workflow for a this compound Clinical Trial.

3. Hepcidin Measurement Protocols

-

Objective: To quantify serum or urine hepcidin levels to understand the systemic response to iron therapy.

-

Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA (C-ELISA) kits are widely used for quantifying serum hepcidin. This method is suitable for large sample sizes.

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for absolute quantification of hepcidin. This often involves protein precipitation, solid-phase extraction, and the use of a stable isotope-labeled internal standard.

-

Conclusion

This compound is an effective dual-action agent that addresses both hyperphosphatemia and iron deficiency anemia, particularly in the CKD population. Its mechanism of iron absorption relies on the conventional, regulated transcellular pathway involving DMT1 and ferroportin. By increasing systemic iron, it influences the central iron-regulatory hormone, hepcidin. Robust clinical trial data support its efficacy in improving hemoglobin and iron storage parameters. The detailed experimental protocols outlined provide a framework for the continued investigation and understanding of this important therapeutic compound.

References

- 1. Intestinal uptake of iron delivered as this compound | Iron Metabolism [haaselab.org]

- 2. Frontiers | this compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. haaselab.org [haaselab.org]

Spectroscopic Analysis of Ferric Citrate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used in the analysis of ferric citrate compounds. This compound's complex chemistry, particularly its speciation in aqueous solutions, necessitates a multi-faceted analytical approach. This document details the experimental protocols and presents key quantitative data from Mössbauer spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy.

Introduction to this compound Speciation

The coordination chemistry of ferric iron (Fe³⁺) with citrate is intricate and highly dependent on the solution's pH and the molar ratio of iron to citrate. Understanding this speciation is critical for interpreting spectroscopic data accurately. At low pH, oligomeric complexes of this compound tend to form, while at higher pH levels, mononuclear species become more prevalent.[1][2] This dynamic equilibrium between different this compound species is a central theme in its analysis.

Spectroscopic Methodologies and Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques employed in the characterization of this compound are outlined below. These protocols are synthesized from various scientific sources to provide a practical guide for laboratory application.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic structure of iron nuclei, providing information on oxidation state, spin state, and coordination environment.[3][4]

Experimental Protocol:

-

Sample Preparation: Solid this compound samples are finely ground and uniformly distributed in a sample holder. For frozen solution studies, aqueous solutions of this compound at desired pH and iron-to-citrate ratios are rapidly frozen in liquid nitrogen to preserve the solution-state speciation.

-

Instrumentation: A Mössbauer spectrometer operating in transmission mode is typically used. The source is commonly ⁵⁷Co diffused in a rhodium matrix.

-

Data Acquisition: The source is accelerated through a range of velocities (e.g., ±11 mm/s for ⁵⁷Fe) to induce a Doppler shift in the gamma-ray energy.[3] The gamma ray intensity transmitted through the sample is measured as a function of the source velocity.

-

Calibration: The velocity scale is calibrated using a standard iron foil. The isomer shift values are typically reported relative to the centroid of the metallic iron spectrum.

-

Data Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian line shapes to extract key parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B).

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in this compound complexes, which are sensitive to changes in speciation.

Experimental Protocol:

-

Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations, pH values, and iron-to-citrate ratios. A typical procedure involves dissolving a ferric salt in a citric acid solution and adjusting the pH with a suitable acid or base.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. Quartz cuvettes with a defined path length (e.g., 1 cm) are required.

-

Data Acquisition: The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-800 nm). A reference cuvette containing the corresponding buffer or solvent is used to correct for background absorbance.

-

Analysis of Speciation: By systematically varying the pH and/or the iron-to-citrate ratio and observing the changes in the absorption spectra, including the appearance of isosbestic points, the formation and interconversion of different this compound species can be monitored.

FTIR Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups in the citrate ligand upon coordination to the ferric ion.

Experimental Protocol:

-

Sample Preparation (Solid State): Solid this compound samples are typically prepared as a dispersion in a suitable matrix, such as anhydrous potassium bromide (KBr). A small amount of the sample is mixed with KBr powder and pressed into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Acquisition: The FTIR spectrum is recorded in transmission or attenuated total reflectance (ATR) mode, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure matrix (e.g., KBr pellet) is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the vibrational modes of the carboxylate and hydroxyl groups of the citrate ligand and their shifts upon coordination to iron.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the structure and environment of the citrate molecule when complexed with the paramagnetic Fe³⁺ ion.

Experimental Protocol:

-

Sample Preparation: Samples are prepared by dissolving the this compound compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. Due to the paramagnetic nature of Fe³⁺, significant line broadening and shifts in the NMR signals of the citrate ligand are expected.

-

Data Analysis: The chemical shifts and line widths of the citrate protons and carbons are analyzed to infer information about the binding mode and the proximity of the ligand to the paramagnetic iron center.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying aqueous solutions.

Experimental Protocol:

-

Sample Preparation: Aqueous solutions of this compound are prepared at the desired concentrations and pH. Solid samples can also be analyzed directly.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The data is typically presented as a plot of Raman intensity versus Raman shift (in cm⁻¹).

-

Data Analysis: The Raman bands corresponding to the vibrational modes of the citrate ligand and the Fe-O bonds are identified and analyzed to understand the coordination environment of the ferric ion.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound compounds from various literature sources.

Table 1: Mössbauer Spectroscopy Parameters for this compound Complexes

| Ferric Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

| High-spin Fe(III) in octahedral oxygen coordination | ~0.35 - 0.50 | ~0.60 - 0.90 | |

| Mononuclear Fe(III) citrate | ~0.45 | ~0.70 | |

| Polynuclear Fe(III) citrate | ~0.48 | ~0.65 |

Isomer shifts are reported relative to iron foil at room temperature.

Table 2: UV-Vis Spectroscopy Absorption Maxima for this compound Species

| This compound Species | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions | Reference |

| [Fe(Cit)] | ~260 | - | Acidic pH | |

| [Fe(Cit)₂]⁵⁻ | ~340 | ~800 | Neutral to basic pH | |

| Oligomeric Species | Broad absorption in UV region | - | Low pH |

Table 3: FTIR Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3400 | O-H stretching (hydroxyl and water) | |

| ~1630 | Asymmetric COO⁻ stretching | |

| ~1400 | Symmetric COO⁻ stretching | |

| ~1100 | C-O stretching | |

| ~600 | Fe-O stretching |

Table 4: NMR Spectroscopy Chemical Shifts for Citrate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 2.5 - 2.9 | AB quartet | -CH₂- | |

| ¹³C | ~45 | - | -CH₂- | |

| ¹³C | ~75 | - | C(OH)(COO⁻) | |

| ¹³C | ~180 | - | -COO⁻ |

Note: The presence of paramagnetic Fe³⁺ leads to significant broadening and shifting of these signals in this compound complexes.

Table 5: Raman Spectroscopy Shifts for Iron-Citrate System

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~332 | Fe-Cl stretching (in ferric chloride solutions) | |

| ~1413 | Fe³⁺-OH₂ stretching (hydrated ferric ion) | |

| 2800-3800 | H₂O/OH vibrational mode |

Note: Specific Raman data for this compound complexes is limited; the provided data is for related ferric species in aqueous solution.

Visualization of this compound Speciation Workflow

The speciation of this compound is a critical factor influencing its spectroscopic signature. The following diagram illustrates the logical workflow for considering this compound speciation based on pH and the iron-to-citrate molar ratio.

Caption: Workflow for determining the dominant this compound species.

Conclusion

The spectroscopic analysis of this compound compounds is a powerful approach for their characterization, but it requires careful consideration of the experimental conditions due to the complex speciation of these compounds. This guide provides a foundational understanding of the key spectroscopic techniques, their experimental protocols, and the quantitative data that can be obtained. By integrating information from multiple spectroscopic methods, researchers and drug development professionals can gain a comprehensive understanding of the structure, stability, and behavior of this compound in various environments.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Ferric Citrate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric citrate is an iron-based coordination complex with a dual mechanism of action, serving as both a phosphate binder and an iron replacement product.[1][2] It is primarily utilized in the management of hyperphosphatemia in adult patients with chronic kidney disease (CKD) on dialysis and to treat iron deficiency anemia (IDA) in adults with CKD not on dialysis.[2][3] The unique chemical properties of this compound allow it to be soluble over a wide pH range, which is crucial for its function within the variable pH environments of the gastrointestinal tract.[4] This guide provides a comprehensive overview of the pharmacodynamics, key biological interactions, quantitative data, and experimental methodologies relevant to the investigation of this compound in biological systems.

Pharmacodynamics and Mechanism of Action

This compound's therapeutic effects stem from two primary mechanisms: the binding of dietary phosphate in the gastrointestinal tract and the systemic absorption of iron.

Phosphate Binding